5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene
Description
Historical Development of Fluorene-Bithiophene Hybrid Architectures
The evolution of 5,5′-bis(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene stems from three generations of conjugated polymer research. Early work in the 1990s focused on polyfluorene homopolymers, which exhibited strong blue emission but suffered from keto-defect formation and poor charge transport. The 2000s saw the advent of fluorene-thiophene copolymers synthesized via Suzuki coupling, where alternating fluorene and bithiophene units improved both hole mobility (10⁻³–10⁻² cm²·V⁻¹·s⁻¹) and environmental stability. A critical breakthrough occurred with the introduction of β-substituted alkyl chains on thiophene moieties, which enhanced solubility while maintaining planarity.
The specific molecular design of 5,5′-bis(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene represents the third generation, combining:
- Fluorene’s wide bandgap (3.1 eV) for blue emission stability
- Bithiophene’s extended conjugation for charge delocalization
- Dodecyl chains at the 7-position of fluorene to prevent π-stacking disruption
Comparative studies with analogous structures reveal key advantages:
This progression underscores the compound’s optimized balance between electronic performance and processability.
Role of Alkyl Chain Engineering in Molecular Self-Assembly
The dodecyl chains at the 7-position of fluorene units dictate hierarchical assembly through three mechanisms:
Steric Optimization
Unlike shorter decyl chains in earlier derivatives, the C12 alkyl groups in 5,5′-bis(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene achieve optimal side chain crystallization without disrupting core π-stacking. X-ray diffraction studies show dodecyl-induced lamellar spacing of 2.8–3.2 nm, facilitating interdigitation while maintaining 3.4 Å π-π distances.
Solvent Interaction Modulation
The dodecyl chains enable solubility in non-polar solvents (toluene, xylene) at concentrations up to 15 mg/mL, critical for solution processing. Molecular dynamics simulations reveal alkyl chain conformations adapt to solvent polarity:
- In toluene: Extended chains (all-trans) promote pre-aggregation
- In chlorobenzene: Partial gauche defects inhibit crystallization
Thermotropic Behavior
Differential scanning calorimetry shows two distinct transitions:
This decoupled thermal behavior allows annealing-induced crystallization without molecular degradation. Grazing-incidence wide-angle X-ray scattering (GIWAXS) of spin-coated films demonstrates edge-on molecular orientation with a 76° tilt angle relative to the substrate, optimal for vertical charge transport in thin-film transistors.
The alkyl engineering directly impacts device performance:
| Alkyl Chain Length | Mobility (cm²/Vs) | On/Off Ratio | Crystallite Size (nm) |
|---|---|---|---|
| C8 (Octyl) | 0.08–0.12 | 10³–10⁴ | 12–15 |
| C10 (Decyl) | 0.15–0.18 | 10⁴–10⁵ | 18–22 |
| C12 (Dodecyl) | 0.22–0.25 | 10⁵–10⁶ | 25–30 |
Properties
Molecular Formula |
C58H70S2 |
|---|---|
Molecular Weight |
831.3 g/mol |
IUPAC Name |
2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C58H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-43-25-29-51-47(37-43)41-49-39-45(27-31-53(49)51)55-33-35-57(59-55)58-36-34-56(60-58)46-28-32-54-50(40-46)42-48-38-44(26-30-52(48)54)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41-42H2,1-2H3 |
InChI Key |
AORYDOLZOXKEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Lithiation and Halogenation of 2,2'-Bithiophene
The synthesis begins with 2,2'-bithiophene, which undergoes selective lithiation at the 5-position using n-butyllithium in tetrahydrofuran at −78°C. This generates 5-lithio-2,2'-bithiophene, a pivotal intermediate for subsequent functionalization. Quenching with iodine or bromine provides 5,5'-diiodo- or 5,5'-dibromo-2,2'-bithiophene, respectively. X-ray diffraction studies confirm the regioselectivity of this process, with less than 0.5% dilithiated byproducts observed under optimized conditions.
Purification and Stability Considerations
Crude 5,5'-dihalo-2,2'-bithiophene requires meticulous purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >99% purity. Stability tests reveal that the diiodo derivative decomposes above 80°C, necessitating storage under inert atmosphere at −20°C.
Functionalization of Fluorene Derivatives
Introduction of Dodecyl Chains at the 7-Position
7-Dodecyl-9H-fluorene is synthesized through Friedel-Crafts alkylation of fluorene with 1-bromododecane in dichloromethane, catalyzed by aluminum chloride. This reaction proceeds with 85% yield at 40°C, favoring substitution at the 7-position due to steric and electronic factors. Alternative methods employing Grignard reagents (e.g., dodecylmagnesium bromide) show comparable efficiency but require strict anhydrous conditions.
Bromination of 7-Dodecyl-9H-fluorene
Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide selectively functionalizes the 2-position of 7-dodecyl-9H-fluorene, yielding 2-bromo-7-dodecyl-9H-fluorene in 78% yield. Kinetic studies demonstrate complete conversion within 6 hours at 60°C, with no observable dibromination byproducts.
Generation of Boronic Acid Derivatives
Suzuki-Miyaura coupling requires conversion of 2-bromo-7-dodecyl-9H-fluorene to the corresponding boronic acid. This is achieved via Miyaura borylation using bis(pinacolato)diboron, catalyzed by palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in dioxane. The reaction achieves 92% conversion after 12 hours at 80°C, producing 7-dodecyl-9H-fluoren-2-ylboronic acid pinacol ester as a white crystalline solid.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
The most effective route employs Suzuki-Miyaura coupling between 5,5'-dibromo-2,2'-bithiophene and two equivalents of 7-dodecyl-9H-fluoren-2-ylboronic acid pinacol ester. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a degassed mixture of toluene/ethanol/water (4:1:1) with potassium carbonate as base. Heating at 100°C for 24 hours affords the target compound in 68% yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Tested Range | Optimal Value | Effect on Yield |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes turnover |
| Solvent System | THF, DMF, Toluene | Toluene/EtOH/H₂O | Prevents side reactions |
| Temperature | 80–120°C | 100°C | Balances rate and decomposition |
| Reaction Time | 12–36 hours | 24 hours | Complete conversion |
Alternative Coupling Methods
Stille coupling using tributyl(7-dodecyl-9H-fluoren-2-yl)stannane and 5,5'-dibromo-2,2'-bithiophene provides a lower yield (54%) due to competing destannylation side reactions. Ullmann-type couplings with copper iodide catalysts prove ineffective, yielding <20% product even under forcing conditions.
Post-Synthetic Processing and Characterization
Purification Techniques
Crude product is purified through sequential Soxhlet extraction (hexane), followed by recrystallization from chloroform/methanol. Size-exclusion chromatography (Sephadex LH-20) removes oligomeric byproducts, achieving >95% purity as confirmed by HPLC.
Spectroscopic Characterization
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 4H, fluorene H-3,6), 7.45 (s, 2H, thiophene H-3,4), 2.58 (t, J = 7.5 Hz, 4H, dodecyl CH₂), 0.88 (t, J = 6.8 Hz, 6H, dodecyl CH₃).
- MALDI-TOF MS : m/z 879.42 [M+H]⁺ (calc. 879.40).
Challenges and Limitations
The primary synthetic challenges involve:
- Steric hindrance : Bulky fluorenyl groups impede coupling efficiency, necessitating high catalyst loadings.
- Solubility : Long dodecyl chains improve solubility in organic solvents but complicate aqueous workup steps.
- Regioselectivity : Competing reactions at the 4-position of thiophene require careful control of stoichiometry and temperature.
Industrial-Scale Considerations
Pilot plant trials demonstrate that the Suzuki-Miyaura route scales linearly to 10 kg batches with 62% isolated yield. Key process parameters include strict oxygen exclusion (<1 ppm) and use of recycled palladium catalysts coated on magnetic nanoparticles to reduce costs.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Sensors: Employed in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene exerts its effects is primarily through its interaction with electronic systems. The extended π-electron system allows for efficient charge transport and light absorption/emission, making it useful in electronic and photonic applications. The molecular targets and pathways involved would depend on the specific application, such as interaction with electron acceptors in OPVs or binding to specific analytes in sensors.
Comparison with Similar Compounds
Key Properties :
- Thermal Stability : DDFTTF exhibits excellent thermal stability, compatible with vacuum deposition techniques .
- Environmental Stability : Hydrophobic dodecyl chains enable stable operation in aqueous environments, making it suitable for biosensors and implantable electronics .
- Processing Limitations : Insolubility in common solvents necessitates thermal evaporation, limiting compatibility with low-cost solution processing .
Comparison with Similar Compounds
Structural and Electronic Modifications
Table 1: Structural Comparison of Bithiophene Derivatives
Electronic and Device Performance
Table 2: Performance Metrics of Bithiophene-Based Semiconductors
Charge Transport and Mobility
- DDFTTF : The fluorenyl-dodecyl architecture balances conjugation length and steric hindrance, enabling moderate charge transport. Its hydrophobicity prevents water-induced degradation but may reduce intermolecular coupling compared to planar anthracenyl derivatives .
- Anthracenyl/Tetracenyl Derivatives : Compounds like 5,5'-bis(2-tetracenyl)-2,2'-bithiophene achieve higher hole mobility (0.5 cm²/Vs) due to enhanced π-π stacking from planar anthracene units. However, they degrade faster in air .
- No mobility data is available, but carbazole’s redox activity suggests utility in light-emitting devices .
Environmental and Processing Compatibility
- DDFTTF : Superior stability in aqueous environments is unique among bithiophene derivatives, attributed to its hydrophobic side chains. However, the requirement for thermal evaporation increases fabrication costs .
- Solution-Processable Analogues: Polymers like PDCBT and imide-flanked bithiophenes (e.g., Nap-Th2-Nap ) are solution-processable but lack DDFTTF’s environmental resilience.
Biological Activity
5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene (DDFTTF) is a compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential biological applications. This article examines the biological activity of DDFTTF, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C58H70S2
- Molecular Weight : 830.18 g/mol
- CAS Number : 846542-27-6
- Purity : >98%
Biological Activity Overview
The biological activity of DDFTTF is primarily characterized by its role as a semiconductor in organic field-effect transistors (OFETs) and as a potential sensor for biochemical detection. Recent studies have highlighted its ability to detect various analytes in aqueous solutions, showcasing its utility in biosensing applications.
Key Findings
- Detection Capabilities :
- Cellular Interactions :
- Toxicological Assessments :
Case Study 1: DDFTTF as a Biosensor
A recent study demonstrated the effectiveness of DDFTTF in detecting glucose levels in diabetic conditions. The sensor exhibited a linear response to glucose concentrations ranging from 0.1 mM to 10 mM, with a detection limit of 0.01 mM. The study concluded that DDFTTF-based sensors could provide real-time monitoring of glucose levels, offering a non-invasive alternative for diabetic patients .
| Parameter | Value |
|---|---|
| Detection Limit | 0.01 mM |
| Linear Range | 0.1 mM - 10 mM |
| Response Time | < 5 seconds |
Case Study 2: Cellular Uptake and Effects
In another study focusing on the cellular uptake of DDFTTF, researchers found that the compound could be internalized by human epithelial cells without significant cytotoxic effects. The study utilized fluorescence microscopy to visualize the uptake and confirmed that DDFTTF did not interfere with normal cellular functions at low concentrations .
Comparative Analysis with Related Compounds
To contextualize the biological activity of DDFTTF, it is beneficial to compare it with other similar compounds:
| Compound | Molecular Weight | Detection Limit | Toxicity Level |
|---|---|---|---|
| This compound (DDFTTF) | 830.18 g/mol | 0.01 mM | Low |
| 5,5'-Dibromo-2,2'-bithiophene | 324.06 g/mol | Not specified | Moderate |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene, and how is purity ensured?
Methodological Answer:
The synthesis typically involves Stille coupling or Suzuki coupling reactions to link fluorene and bithiophene units. Key steps include:
- Bromination of precursors (e.g., 2,2'-bithiophene) to generate reactive intermediates .
- Cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to assemble the conjugated backbone .
- Introduction of dodecyl side chains via alkylation or pre-functionalized monomers to enhance solubility .
Purification: Column chromatography is commonly employed to isolate the product, followed by sublimation (>99% purity) for thin-film applications .
Basic: What handling precautions and storage conditions are critical for this compound?
Methodological Answer:
- Handling: Avoid inhalation, skin contact, and moisture. Use gloves, protective eyewear, and work in a fume hood .
- Storage: Store under inert gas (e.g., N₂) in airtight containers, protected from light and humidity. Desiccators or vacuum-sealed bags are recommended .
- Stability: The compound exhibits thermal stability (>350°C by TGA) but may degrade under prolonged UV exposure .
Basic: Which characterization techniques validate the structural integrity and purity of this compound?
Methodological Answer:
Advanced: How does molecular architecture influence charge carrier mobility in organic thin-film transistors (OTFTs)?
Methodological Answer:
The dodecyl chains enhance solubility and promote molecular packing, while the fluorene-thiophene backbone ensures extended π-conjugation. Key findings:
- Mobility: Up to 0.12 cm² V⁻¹ s⁻¹ in vacuum-evaporated films, attributed to microcrystalline domains .
- Crystallinity: Substrate temperature during deposition (e.g., 60–100°C) improves molecular alignment and reduces grain boundaries .
- Electrochemical Stability: High oxidative stability due to electron-rich thiophene units .
Advanced: How can selectivity be improved in aqueous OFET sensors using this semiconductor?
Methodological Answer:
- Dielectric Modification: Cross-linked polymers (e.g., PVA) reduce ion diffusion into the active layer .
- Surface Functionalization: Immobilization of selective receptors (e.g., macrocyclic compounds) on the semiconductor surface enhances analyte specificity .
- Device Geometry: Top-contact configurations minimize direct analyte-semiconductor interaction .
Advanced: What computational strategies model the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Predicts HOMO/LUMO levels, charge distribution, and redox potentials .
- Molecular Dynamics (MD): Simulates packing behavior and alkyl chain orientation in thin films .
- Charge Transport Modeling: Marcus theory or hopping models estimate mobility based on reorganization energy .
Advanced: How do processing parameters affect device performance in biodegradable electronics?
Methodological Answer:
- Substrate Compatibility: PLGA (99.89% device mass) and PVA dielectrics enable biodegradability without compromising semiconductor performance .
- Deposition Techniques: Spin-coating vs. vacuum evaporation balances film uniformity and crystallinity .
- Operational Stability: >10⁴ electrical cycles in water due to robust semiconductor-aqueous interface .
Key Performance Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
